octahydro-4H-cyclopenta[b]pyridin-4-one
CAS No.: 92658-00-9
Cat. No.: VC2190784
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
![octahydro-4H-cyclopenta[b]pyridin-4-one - 92658-00-9](/images/structure/VC2190784.png)
Specification
CAS No. | 92658-00-9 |
---|---|
Molecular Formula | C8H13NO |
Molecular Weight | 139.19 g/mol |
IUPAC Name | 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one |
Standard InChI | InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 |
Standard InChI Key | ARUFORLDGOXCSV-UHFFFAOYSA-N |
SMILES | C1CC2C(C1)NCCC2=O |
Canonical SMILES | C1CC2C(C1)NCCC2=O |
Introduction
Chemical Structure and Properties
Octahydro-4H-cyclopenta[b]pyridin-4-one consists of a bicyclic system where a saturated cyclopentane ring is fused with a partially hydrogenated pyridine ring bearing a ketone group at the 4-position. The compound exists as a mixture of diastereomers due to the presence of two stereogenic centers at positions 4a and 7a.
Physical and Chemical Properties
The fundamental physical and chemical properties of octahydro-4H-cyclopenta[b]pyridin-4-one are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO |
Molecular Weight | 139.195 g/mol |
CAS Number | 92658-00-9 |
Appearance | Colorless solid (mixture of diastereomers) |
SMILES Notation | O=C1CCNC2CCCC12 |
InChI | InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 |
InChIKey | ARUFORLDGOXCSV-UHFFFAOYSA-N |
This bicyclic compound features a secondary amine in the partially saturated pyridine ring and a ketone functional group, which significantly influence its reactivity patterns . The ketone group provides a site for nucleophilic addition reactions, while the nitrogen atom can participate in various reactions as a nucleophile or can be functionalized to create derivatives with enhanced properties.
Structural Characteristics
The structure of octahydro-4H-cyclopenta[b]pyridin-4-one is characterized by a fused bicyclic system. The presence of two stereogenic centers at positions 4a and 7a leads to potential diastereomers, which can exist in cis- or trans-configurations relative to the ring junction. Commercial samples of this compound are typically available as mixtures of these diastereomers . The saturated nature of both rings contributes to the conformational flexibility of the molecule, influencing its biological activity and chemical reactivity.
Nomenclature and Identification
Systematic Naming
The systematic IUPAC name for this compound is 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one, indicating a fully hydrogenated cyclopenta[b]pyridine structure with a ketone at position 4 . The locants 1,2,3,4a,5,6,7,7a specify the positions of the hydrogen atoms, signifying complete saturation except for the ketone functionality.
Alternative Names
Several alternative names for octahydro-4H-cyclopenta[b]pyridin-4-one appear in the literature and commercial catalogs:
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Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
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Octahydro-1H-cyclopenta[b]pyridin-4-one
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Octahydro-pyrindin-4-one
These variations in nomenclature reflect different approaches to naming this bicyclic system, but all refer to the same chemical entity.
Synthesis Methods
Lewis Acid Catalyzed Cascade Reactions
Recent research has focused on developing efficient methods for constructing related octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds. One noteworthy approach employs a Lewis acid catalyzed cascade involving aza-Piancatelli reaction and subsequent [3+3]/[4+2] cycloaddition reactions . This synthetic strategy adheres to the principles of pot, atom, and step economy (PASE), making it an environmentally friendly and efficient approach.
The related synthesis produces octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds with excellent regio- and diastereo-selectivity, suggesting that similar approaches could be adapted for the synthesis of the 4-one isomer . Though this method directly targets the 6-one isomer, the synthetic principles could be applicable to our compound of interest with appropriate modifications.
Structural Modifications
For creating derivatives of octahydro-4H-cyclopenta[b]pyridin-4-one, various functionalization strategies can be employed:
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N-alkylation at the pyridine nitrogen, as exemplified by the phenylmethyl derivative (4H-Cyclopenta[b]pyridin-4-one, octahydro-1-(phenylmethyl)-)
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Carbonyl transformations through reduction, nucleophilic addition, or condensation reactions
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Ring modifications through ring-opening or ring-expansion methodologies
These structural modifications offer avenues for creating libraries of analogues with potentially diverse biological activities.
Research Applications
Medicinal Chemistry Applications
Bicyclic compounds featuring the pyridine motif have attracted significant attention in medicinal chemistry. Although direct research on octahydro-4H-cyclopenta[b]pyridin-4-one is limited in the provided search results, related structures have demonstrated promising pharmacological properties.
For instance, structurally related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo compounds have been investigated as antagonists of retinol-binding protein 4 (RBP4) . These compounds have shown potential in impeding ocular uptake of serum retinol, suggesting applications in certain ocular conditions. The structural similarity between these compounds and octahydro-4H-cyclopenta[b]pyridin-4-one suggests potential parallel applications.
Synthetic Building Blocks
Octahydro-4H-cyclopenta[b]pyridin-4-one serves as a valuable building block in organic synthesis, particularly for constructing more complex heterocyclic systems. The presence of both a nitrogen heterocycle and a ketone functionality provides multiple sites for chemical diversification .
The compound's availability as a commercial reagent (as noted in the LGC Standards catalog ) further underscores its utility in synthetic chemistry. Researchers can leverage this scaffold to develop libraries of compounds for structure-activity relationship studies in drug discovery programs.
Structural Analogs and Derivatives
N-Substituted Derivatives
One significant derivative is 4H-Cyclopenta[b]pyridin-4-one, octahydro-1-(phenylmethyl)-, which features a phenylmethyl (benzyl) group attached to the nitrogen atom . This N-benzylated derivative has the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉NO |
Molecular Weight | 229.32 g/mol |
InChI | InChI=1S/C15H19NO/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
InChIKey | DNNHYPIBLFCZEZ-UHFFFAOYSA-N |
SMILES | C1CCC2C1N(CCC2=O)CC1=CC=CC=C1 |
The addition of the phenylmethyl group significantly alters the compound's lipophilicity and potential interactions with biological targets, potentially enhancing certain pharmacological properties .
Related Heterocyclic Systems
Other structurally related compounds include:
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Octahydro-4H-cyclopenta[b]pyridin-6-one - An isomeric form with the ketone at position 6 rather than position 4
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Octahydro-5,7a-epoxycyclopenta[cd]isoindol-4-one - A more complex tricyclic system featuring an additional oxygen bridge
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Decahydro-1H-dicyclopenta[cd,hi]isoindol-6-one - A polycyclic system with expanded ring structures
These related structures highlight the versatility of the basic bicyclic framework in constructing diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
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